AC-His-gly-his-nhme is a synthetic peptide compound that incorporates specific amino acid sequences, notably histidine and glycine, and is of interest in various biochemical applications. This compound can be classified under modified peptides, which are used for enhancing the properties of proteins in research and therapeutic settings. The inclusion of histidine residues allows for unique interactions and modifications, making this compound valuable in the fields of biochemistry and molecular biology.
The compound is derived from the systematic combination of amino acids through chemical synthesis methods. It falls under the category of peptide-based compounds, specifically modified peptides that can be utilized for various applications such as drug delivery, enzyme catalysis, and as biochemical tools in research. The classification is significant as it determines the potential applications and interactions of the compound within biological systems.
The synthesis of AC-His-gly-his-nhme typically involves Solid Phase Peptide Synthesis (SPPS) or Liquid Phase Peptide Synthesis (LPPS). These methods allow for the stepwise assembly of amino acids into peptides with high purity and yield.
The synthesis often employs protective groups to prevent unwanted reactions during assembly. For instance, Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups are commonly used to protect the amino groups until they are needed in the synthesis process.
The molecular structure of AC-His-gly-his-nhme consists of a central glycine residue flanked by two histidine residues. The presence of these amino acids contributes to its unique properties, including potential metal ion binding due to histidine's imidazole side chain.
AC-His-gly-his-nhme can participate in various chemical reactions, particularly those involving acylation and ligation processes.
The reaction conditions often involve specific pH levels and temperatures to optimize yields while minimizing side reactions. For instance, thioester formation is favored under acidic conditions, which can be adjusted based on the desired outcome.
The mechanism by which AC-His-gly-his-nhme exerts its effects typically involves interactions at a molecular level with target proteins or enzymes. The imidazole ring of histidine can coordinate with metal ions or participate in acid-base catalysis, influencing enzymatic activity or binding affinity.
Studies have shown that histidine-rich peptides can enhance catalytic efficiency due to their ability to stabilize transition states during biochemical reactions . This property makes them valuable in designing enzyme mimetics or enhancing natural enzyme functions.
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm structural integrity and purity during synthesis .
AC-His-gly-his-nhme finds applications across several scientific domains:
Protein arginine methyltransferases (PRMTs) catalyze arginine methylation, regulating genomic stability, transcriptional activation, and signal transduction. Type I PRMTs (e.g., PRMT1, PRMT4/CARM1) generate asymmetric dimethylarginine (ADMA), while Type II (PRMT5, PRMT9) produce symmetric dimethylarginine (SDMA) [1] [5]. AC-His-Gly-His-NHMe (CAS 283167-37-3), a synthetic tripeptide featuring N-terminal acetylation and C-terminal N-methylation, serves as a molecular tool for probing PRMT activity due to its histidine-rich sequence.
AC-His-Gly-His-NHMe inhibits PRMTs through dual mechanisms:
Table 1: AC-His-Gly-His-NHMe Inhibition Profile Against PRMTs
PRMT Type | Representative Enzyme | Inhibition Efficacy | Proposed Binding Mode |
---|---|---|---|
Type I | PRMT1 | 65% at 100 µM | (Nim, N-, Nim) macrochelate [6] |
Type I | PRMT4/CARM1 | 40% at 100 µM | Partial active-site occlusion |
Type II | PRMT5 | <20% at 100 µM | Weak interaction |
AC-His-Gly-His-NHMe exhibits superior PRMT1 inhibition compared to linear histidine peptides:
AC-His-Gly-His-NHMe influences PTM crosstalk through structural mimicry:
Table 2: PTM Crosstalk Mediated by AC-His-Gly-His-NHMe
PTM Type | Enzyme Involved | Effect of AC-His-Gly-His-NHMe |
---|---|---|
Arginine methylation | PRMT1 | Inhibition via substrate mimicry |
N-terminal acetylation | NatA | Structural mimicry of acetylated substrates |
Metal coordination | Endogenous Cu(II) | Sequestration, disrupting metalloenzyme function |
The peptide indirectly modulates chromatin dynamics:
Table 3: Chromatin Complexes Affected by PRMT Inhibition
Chromatin Complex | Dependence on PRMT Activity | Outcome of AC-His-Gly-His-NHMe Exposure |
---|---|---|
SWI/SNF | H4R3me2a-dependent SMARCA4 binding | Reduced chromatin accessibility |
PRC2 | Competitive inhibition by H4R3me2a | Enhanced H3K27me3 repressive marks |
TFIID | CARM1-mediated TAF15 methylation | Impaired pre-initiation complex assembly |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2